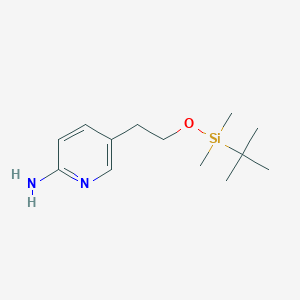
5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)pyridin-2-amine is an organic compound that features a pyridine ring substituted with an amine group and a tert-butyldimethylsilyloxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)pyridin-2-amine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride, followed by the introduction of the pyridine ring. The general synthetic route can be summarized as follows:
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Formation of the Pyridine Ring: The protected intermediate is then reacted with a suitable pyridine derivative under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the silyl-protected hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Medicine: Investigated for its role in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)pyridin-2-amine involves its interaction with specific molecular targets. The tert-butyldimethylsilyl group provides steric protection, allowing selective reactions at other functional groups. The pyridine ring can participate in coordination with metal ions or act as a ligand in catalytic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butyldimethylsilyloxy)ethanol
- tert-Butyldimethylsilyl chloride
- (tert-Butyldimethylsilyloxy)acetaldehyde
Uniqueness
5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)pyridin-2-amine is unique due to the combination of the pyridine ring and the silyl-protected hydroxyl group. This combination allows for selective reactions and applications in various fields, making it a versatile compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C13H24N2OSi |
|---|---|
Molecular Weight |
252.43 g/mol |
IUPAC Name |
5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyridin-2-amine |
InChI |
InChI=1S/C13H24N2OSi/c1-13(2,3)17(4,5)16-9-8-11-6-7-12(14)15-10-11/h6-7,10H,8-9H2,1-5H3,(H2,14,15) |
InChI Key |
GWNZUONLAYWNBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=CN=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


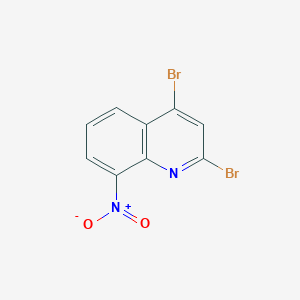
![sodium;[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] 2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl phosphate](/img/structure/B12819428.png)
![2-Ethoxy-1-ethyl-1H-benzo[d]imidazole](/img/structure/B12819432.png)
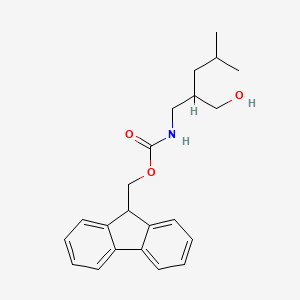

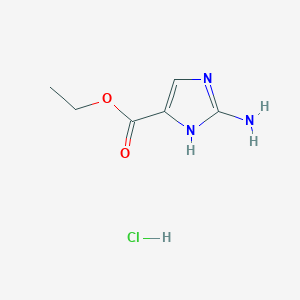
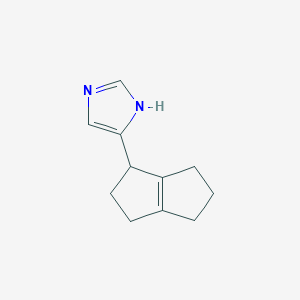
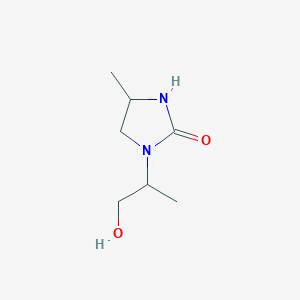
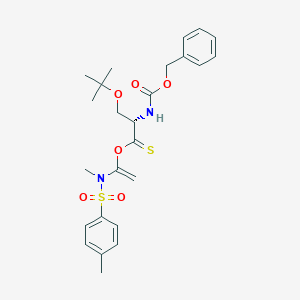

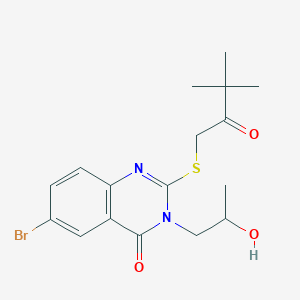
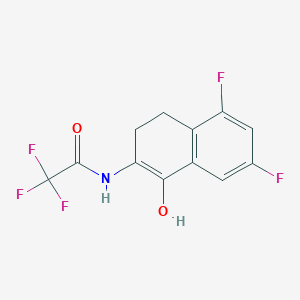
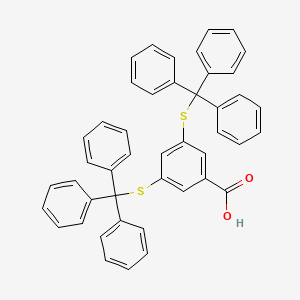
![(2-aMino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid](/img/structure/B12819507.png)
